N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide

Catalog No.
S941717
CAS No.
1912446-94-6
M.F
C16H24BNO3
M. Wt
289.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaboro...

CAS Number

1912446-94-6

Product Name

N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide

IUPAC Name

N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide

Molecular Formula

C16H24BNO3

Molecular Weight

289.2 g/mol

InChI

InChI=1S/C16H24BNO3/c1-7-14(19)18-13-10-8-9-12(11(13)2)17-20-15(3,4)16(5,6)21-17/h8-10H,7H2,1-6H3,(H,18,19)

InChI Key

IMVQBMVNKUMTMM-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NC(=O)CC)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NC(=O)CC)C

N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide is a complex organic compound notable for its structural features, particularly the incorporation of a boron-containing moiety. Its molecular formula is C16H24BNO4C_{16}H_{24}BNO_4, and it possesses a molecular weight of approximately 305.18 g/mol. The compound is characterized by a propionamide group attached to a phenyl ring that is further substituted with a tetramethyl-1,3,2-dioxaborolan moiety. This unique structure contributes to its potential applications in various chemical and biological fields.

Typical of amides and boron-containing compounds:

  • Suzuki Coupling Reaction: The boron atom allows for participation in cross-coupling reactions with aryl halides, facilitating the formation of biaryl compounds.
  • Nucleophilic Substitution: The nitrogen in the propionamide can undergo nucleophilic substitution reactions, making it versatile for further functionalization.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

The synthesis of N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide typically involves several key steps:

  • Preparation of Boronic Acid Derivative: Starting from commercially available boronic acids or their derivatives.
  • Formation of Amide Bond: Reacting the boronic acid with an appropriate amine under conditions that favor amide bond formation.
  • Purification: Utilizing techniques such as recrystallization or chromatography to obtain the pure compound.

For example, one method involves using 3-formylbenzenboronic acid and pinacol in the presence of sodium borohydride to synthesize related compounds .

N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide has potential applications across various fields:

  • Pharmaceuticals: As a building block for drug development due to its unique structural features.
  • Material Science: Utilized in the synthesis of advanced materials that require specific electronic or optical properties.
  • Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.

Interaction studies involving N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide are essential for understanding its reactivity and biological implications. These studies often focus on:

  • Binding Affinity: Assessing how well the compound interacts with specific biological targets.
  • Mechanism of Action: Investigating how the compound exerts its effects at the molecular level.
  • Toxicity Profiles: Evaluating safety and potential side effects when used in biological systems.

Several compounds share structural similarities with N-(2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propionamide. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide214360-60-80.99
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline171364-78-60.86
N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methacrylamide1056904-42-70.88
N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide935660-75-60.83

These compounds highlight the versatility and importance of boron-containing structures in organic chemistry and their potential applications across various scientific disciplines.

Dates

Last modified: 08-16-2023

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